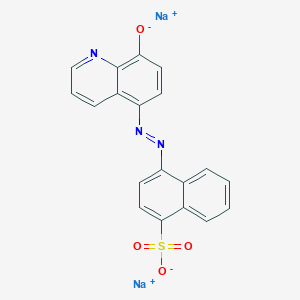![molecular formula C15H8F6O2 B12517654 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the preparation of the corresponding Grignard reagent. This Grignard reagent is then reacted with carbon dioxide to yield the desired carboxylic acid . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety considerations are crucial due to the potential explosiveness of the intermediates involved .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.
3,5-Bis(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a carboxylic acid.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and the biphenyl structure, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H8F6O2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)11-3-1-2-4-12(11)13(22)23/h1-7H,(H,22,23) |
Clave InChI |
VQGZGFVWERQDLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)



![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)

